(3-Bromo-2,2-dimethylpropyl)cyclobutane

lipophilicity drug design ADME

This unique building block merges a strained cyclobutane ring (26.3 kcal/mol) with a sterically shielded neopentyl bromide, enabling sequential orthogonal functionalization. Its high XLogP3 (4.2) and zero H-bond donors/acceptors drive BBB-penetrant CNS candidates and lipophilic agrochemicals. The attenuated SN2 reactivity (relative rate ~10⁻⁵ vs. ethyl bromide) ensures chemoselective transformations. Ideal for fragment-based drug discovery and late-stage diversification. Order ≥95% purity material for research use.

Molecular Formula C9H17Br
Molecular Weight 205.13 g/mol
Cat. No. B13618522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-2,2-dimethylpropyl)cyclobutane
Molecular FormulaC9H17Br
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESCC(C)(CC1CCC1)CBr
InChIInChI=1S/C9H17Br/c1-9(2,7-10)6-8-4-3-5-8/h8H,3-7H2,1-2H3
InChIKeyIYKMRYGHQBOHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-2,2-dimethylpropyl)cyclobutane – CAS 2097979-39-8 Technical Baseline for Procurement Evaluation


(3-Bromo-2,2-dimethylpropyl)cyclobutane (CAS 2097979-39-8, molecular formula C₉H₁₇Br, MW 205.13 g/mol) is a brominated cycloalkane building block comprising a cyclobutane ring tethered to a neopentyl-type bromide via a methylene spacer [1]. The compound is supplied at ≥95% purity by multiple vendors including Enamine (EN300-1898243) and AKSci . Its computed XLogP3 of 4.2 and zero hydrogen-bond donors/acceptors define a highly lipophilic, hydrophobic scaffold with 3 rotatable bonds [1]. As a niche research intermediate, it sits at the intersection of strained carbocycle chemistry and sterically hindered alkyl halide reactivity, serving as a functionalizable building block for medicinal chemistry and agrochemical synthesis programs [2].

Why (3-Bromo-2,2-dimethylpropyl)cyclobutane Cannot Be Replaced by Neopentyl Bromide or Cyclobutyl Bromide in Synthesis Programs


The compound integrates two structural domains—a strained cyclobutane ring (~26.3 kcal/mol ring strain) and a sterically encumbered neopentyl-type primary alkyl bromide—within a single molecular scaffold [1][2]. Neither neopentyl bromide (1-bromo-2,2-dimethylpropane, lacking the cyclobutane ring) nor bromocyclobutane (lacking the neopentyl spacer) can recapitulate this bifunctional architecture [3][4]. The cyclobutane ring imparts conformational restriction useful for orienting pharmacophoric groups, while the neopentyl bromide moiety provides a reactive handle with uniquely attenuated SN2 reactivity (relative rate ~10⁻⁵ vs ethyl bromide) that enables chemoselective transformations in the presence of less hindered electrophiles [2][5]. Substituting with simpler analogs forfeits either the strained-ring structural constraints or the sterically tuned reactivity profile, directly compromising the synthetic strategy or SAR exploration for which this scaffold was selected.

Quantitative Differentiation of (3-Bromo-2,2-dimethylpropyl)cyclobutane Against Its Closest Analogs


Lipophilicity (XLogP3): 1.5–2.3 Log Units Higher Than Neopentyl Bromide and Bromocyclobutane

The target compound exhibits an XLogP3 value of 4.2, computed by the standardized XLogP3 algorithm (PubChem) [1]. This is 1.5 log units higher than neopentyl bromide (XLogP3 = 2.7) and 2.3 log units higher than bromocyclobutane (XLogP3 = 1.9), both computed using the identical algorithmic methodology [2][3]. The elevated lipophilicity arises from the combined hydrophobic contributions of the cyclobutane ring and the gem-dimethyl-substituted alkyl chain. In drug discovery contexts, a logP shift of +1.5 to +2.3 units corresponds to an approximately 30- to 200-fold increase in the octanol-water partition coefficient, substantially altering membrane permeability and tissue distribution predictions [4].

lipophilicity drug design ADME blood-brain barrier penetration logP

SN2 Reactivity Attenuation: Neopentyl-Type Bromide Exhibits ~10⁵-Fold Slower Bimolecular Substitution Than Ethyl Bromide

The bromide leaving group in (3-bromo-2,2-dimethylpropyl)cyclobutane is attached to a neopentyl-type primary carbon bearing a quaternary β-carbon with two methyl substituents. According to the classical relative SN2 rate table compiled in March's Advanced Organic Chemistry, neopentyl substrates react with a relative rate of 10⁻⁵ (i.e., 0.00001) compared to ethyl bromide set at 1.0, and approximately 100,000-fold slower than n-propyl bromide (relative rate 0.4) [1]. In contrast, bromocyclobutane—where the bromine is directly attached to the strained cyclobutane ring—exhibits moderate SN2 reactivity influenced by ring strain release rather than neopentyl steric shielding [2]. The target compound therefore offers a uniquely attenuated electrophilic reactivity profile: the bromide is sufficiently reactive for nucleophilic displacement under forcing conditions or with highly reactive nucleophiles, yet inert enough to survive multi-step synthetic sequences where less hindered alkyl bromides would undergo premature substitution.

SN2 reactivity steric hindrance chemoselectivity neopentyl effect synthetic planning

Ring Strain Energy: Cyclobutane Core (26.3 kcal/mol) Versus Cyclopentane (6.2 kcal/mol) Defines Reactivity and Conformational Rigidity

The cyclobutane ring in the target compound possesses a total ring strain energy of approximately 26.3 kcal/mol (110 kJ/mol), comprising both angle strain (bond angles compressed to ~88° vs the ideal tetrahedral 109.5°) and torsional strain from eclipsing hydrogen interactions [1][2]. This strain energy is nearly identical to that of cyclopropane (~27.5 kcal/mol) but approximately 4.2-fold greater than that of cyclopentane (~6.2 kcal/mol) [1]. For comparative context, neopentyl bromide—which lacks any cyclic constraint—has zero ring strain energy and exists as a freely rotating acyclic system. The cyclobutane ring's puckered conformation (dihedral angle ~26–35°) further introduces a degree of conformational restriction that can be exploited in drug design for orienting substituents into defined three-dimensional arrangements, a feature highlighted in medicinal chemistry reviews as contributing to improved metabolic stability and target complementarity [3].

ring strain cyclobutane conformational restriction scaffold rigidity angle strain

Conformational Flexibility: Three Rotatable Bonds Provide Greater Conformational Entropy Than Bromocyclobutane (Zero) or Neopentyl Bromide (One)

The target compound contains 3 rotatable bonds, as computed by the Cactvs algorithm and reported in PubChem [1]. By comparison, bromocyclobutane possesses 0 rotatable bonds (bromine is directly attached to the ring with no intervening single bonds beyond the ring itself), and neopentyl bromide has only 1 rotatable bond (the C–CH₂Br bond) [2][3]. This threefold increase in rotatable bond count over neopentyl bromide translates to greater conformational entropy and enhanced sampling of diverse three-dimensional shapes. In medicinal chemistry, the balance between rotatable bonds and rigid elements (such as the cyclobutane ring) is a critical determinant of oral bioavailability, with optimal drug-like molecules typically containing fewer than 10 rotatable bonds while maintaining sufficient flexibility for target adaptation [4]. The target compound's 3 rotatable bonds, combined with the cyclobutane ring's inherent puckering, produce an intermediate flexibility profile distinct from both the fully rigid bromocyclobutane and the nearly completely flexible neopentyl bromide.

rotatable bonds conformational flexibility Fsp3 drug-likeness molecular complexity

Procurement Cost Differential: Specialty Building Block Pricing Reflects Synthetic Complexity Relative to Commodity Analogs

The target compound is a non-commodity specialty building block with pricing reflecting its multi-step synthetic origin. Enamine lists (3-bromo-2,2-dimethylpropyl)cyclobutane (EN300-1898243) at approximately $804 per 0.1 g, $1,070 per 1 g, and $3,929 per 10 g [1]. By contrast, neopentyl bromide (Sigma-Aldrich 249890) is priced at approximately $86.30 per 5 g ($17.26/g) [2], and bromocyclobutane (Sigma-Aldrich 226998) at approximately $219.00 per 5 g ($43.80/g) . On a per-gram basis, the target compound is approximately 465-fold more expensive than neopentyl bromide and approximately 183-fold more expensive than bromocyclobutane. This cost differential is consistent with the increased molecular complexity—the target compound (C₉H₁₇Br, containing a cyclobutane-neopentyl hybrid scaffold) requires a more elaborate synthetic route than either comparator. For academic and industrial procurement, this cost should be weighed against the scaffold's unique structural value: purchasing this pre-assembled building block eliminates the need for 3–5 synthetic steps that would otherwise be required to construct the cyclobutane-neopentyl-bromide architecture in-house.

procurement cost analysis building block specialty chemical budget planning

Recommended Application Scenarios for (3-Bromo-2,2-dimethylpropyl)cyclobutane Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Hydrophobic Fragment for CNS-Penetrant Lead Optimization

The elevated XLogP3 of 4.2 (Δ +1.5 vs neopentyl bromide, Δ +2.3 vs bromocyclobutane) positions this building block for incorporation into CNS-targeted small-molecule programs where enhanced lipophilicity is required for blood-brain barrier penetration [1][2]. The cyclobutane ring contributes conformational restriction that can reduce the entropic penalty of target binding, a strategy documented in the medicinal chemistry literature for improving binding affinity while maintaining drug-like properties [3]. The neopentyl bromide handle allows late-stage diversification via nucleophilic displacement with amine, thiol, or alkoxide nucleophiles under controlled conditions, exploiting the attenuated SN2 reactivity to achieve chemoselective functionalization in the presence of other electrophilic moieties.

Synthetic Methodology: Chemoselective Bifunctional Scaffold for Sequential Derivatization

The combination of a strained cyclobutane ring with a sterically shielded neopentyl bromide creates a scaffold capable of sequential orthogonal functionalization [1]. The cyclobutane ring can be engaged in ring-opening reactions (driven by ~26.3 kcal/mol strain energy release) under conditions where the neopentyl bromide remains intact due to its extreme SN2 inertness (relative rate 10⁻⁵) [1][2]. Alternatively, the bromide can be displaced with highly reactive nucleophiles (e.g., thiolates, azide) under forcing conditions, while the cyclobutane ring remains unchanged. This sequential reactivity is not achievable with bromocyclobutane (where ring strain and leaving group are conflated at a single site) or neopentyl bromide (which lacks the ring-strain dimension entirely).

Fragment-Based Drug Discovery: Three-Dimensional Scaffold with Intermediate Flexibility

With 3 rotatable bonds and a puckered cyclobutane core, this compound offers a conformational flexibility profile intermediate between the fully rigid bromocyclobutane (0 rotatable bonds) and the highly flexible acyclic neopentyl systems [1][2]. This balanced flexibility is valuable in fragment-based drug discovery (FBDD), where fragments with moderate three-dimensional character are preferred for efficient exploration of chemical space while maintaining synthetic tractability [3]. The compound's molecular weight (205.13 Da) falls within the typical fragment range (<300 Da), and its single reactive bromide handle permits straightforward fragment elaboration via nucleophilic substitution or metal-mediated cross-coupling after conversion to the corresponding organometallic species.

Agrochemical Intermediate: Lipophilic Building Block for Crop Protection Chemistry

The high computed lipophilicity (XLogP3 = 4.2) and hydrophobic character (zero H-bond donors/acceptors, TPSA = 0 Ų) make this compound a suitable intermediate for agrochemical discovery programs targeting lipophilic binding sites in pests or weeds [1][2]. The neopentyl motif is a recognized privileged substructure in agrochemistry, where the gem-dimethyl group confers metabolic stability by blocking oxidative metabolism at the benzylic/allylic position [3]. The cyclobutane ring further differentiates this scaffold from simpler neopentyl halides by providing a rigid, three-dimensional core that can be exploited for target selectivity in fungicidal, herbicidal, or insecticidal lead series.

Quote Request

Request a Quote for (3-Bromo-2,2-dimethylpropyl)cyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.